TFEB activator 1

Description

Properties

IUPAC Name |

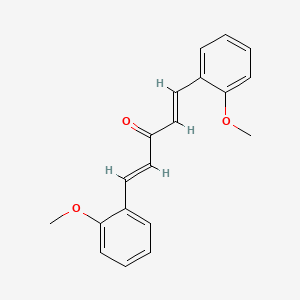

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZMPCUUTSDNAJ-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41973-42-6, 39777-61-2 | |

| Record name | MLS002703419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of TFEB Activator 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TFEB Activator 1, a synthetic compound identified as a potent modulator of the autophagy-lysosome pathway. The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and functional outcomes associated with this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Executive Summary

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for homeostasis and the clearance of pathogenic protein aggregates. Dysregulation of this pathway is implicated in a variety of neurodegenerative and lysosomal storage diseases. This compound, scientifically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic compound with structural similarities to curcumin.[1] It has emerged as a valuable research tool due to its ability to directly engage and activate TFEB, thereby enhancing cellular clearance mechanisms. A key characteristic of this compound is its ability to function independently of the mechanistic target of rapamycin (B549165) (mTOR) pathway, offering a distinct advantage for therapeutic development where mTOR inhibition may be undesirable.[1] This guide will delve into the core mechanism, supporting data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound operates through a direct interaction with the TFEB protein. This binding facilitates the translocation of TFEB from the cytoplasm into the nucleus.[1] Once in the nucleus, TFEB binds to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) sites in the promoter regions of its target genes.[1] This leads to the coordinated upregulation of genes involved in lysosomal biogenesis and various stages of the autophagy process.

A significant feature of this compound's mechanism is its independence from the mTOR signaling pathway.[1] Under nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its sequestration in the cytoplasm. Many TFEB activators function by inhibiting mTORC1. In contrast, this compound induces TFEB nuclear translocation without affecting mTOR phosphorylation or activity, providing a more direct and potentially more specific mode of action.[1]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound and similar direct TFEB activators.

| Parameter | Compound | Value | Assay | Cell Line |

| EC50 | This compound | 2167 nM | Flag-TFEB Nuclear Translocation | In vitro |

| EC50 | Curcumin Analog C1 | ~5 µM | 3xFlag-TFEB Nuclear Translocation | HeLa |

| Binding Affinity (Kd) | Ginkgetin (GK) | 2.8 x 10⁻⁵ M | Microscale Thermophoresis | In vitro (recombinant TFEB) |

Table 1: Potency and Binding Affinity of TFEB Activators.

| Treatment | Time Point | Fold Change in LC3B-II | Fold Change in SQSTM1/p62 | Cell Line |

| This compound | - | Significant Increase | Significant Increase | N2a |

| Curcumin Analog C1 (1 µM) | 9 hours | ~2.5 | ~1.5 | N2a |

| Curcumin Analog C1 (1 µM) | 12 hours | ~3.0 | ~2.0 | N2a |

Table 2: Effect of TFEB Activators on Autophagy Markers.

| Gene | Treatment | Fold Change in mRNA Expression | Cell/Tissue |

| Lamp1 | TFEB Overexpression | ~4.0 | Mouse Liver |

| Ctsb | TFEB Overexpression | ~3.5 | Mouse Liver |

| Sqstm1 | TFEB Overexpression | ~2.5 | Mouse Liver |

| Becn1 | TFEB Overexpression | ~2.0 | Mouse Liver |

Table 3: Representative TFEB Target Gene Upregulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization and quantification of TFEB nuclear translocation upon treatment with this compound.

Materials:

-

HeLa or N2a cells

-

Glass coverslips

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-TFEB antibody

-

Secondary antibody: fluorescently-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 6 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. TFEB localization will be observed in the cytoplasm and/or nucleus. DAPI will stain the nucleus.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells per condition using image analysis software.

Western Blot for Autophagy Markers (LC3B-II and SQSTM1/p62)

This protocol details the detection and quantification of changes in the levels of the autophagy markers LC3B-II and SQSTM1/p62 following treatment with this compound.

Materials:

-

N2a cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-SQSTM1/p62, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate N2a cells and treat with various concentrations of this compound or vehicle for the desired time (e.g., 12 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B, anti-SQSTM1/p62, and anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for TFEB Target Genes

This protocol is for measuring the mRNA expression levels of TFEB target genes after treatment with this compound.

Materials:

-

Cells of interest (e.g., HeLa or primary cells)

-

This compound stock solution (in DMSO)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., LAMP1, CTSB, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Treat cells with this compound or vehicle for the appropriate time.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Immunofluorescence Workflow

Western Blot Workflow

Conclusion

This compound represents a significant tool for the study of autophagy and lysosomal biogenesis. Its direct, mTOR-independent mechanism of action provides a unique avenue for modulating these pathways. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to investigate and harness the therapeutic potential of TFEB activation. Further studies to elucidate the precise binding site of this compound on the TFEB protein and to expand its characterization in various disease models are warranted.

References

TFEB Activator 1: An In-depth Technical Guide to an mTOR-Independent Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription factor EB (TFEB) has emerged as a master regulator of cellular clearance pathways, orchestrating the expression of genes involved in lysosomal biogenesis and autophagy.[1][2] Dysregulation of these pathways is implicated in a range of pathologies, including neurodegenerative diseases, lysosomal storage disorders, and certain cancers, making TFEB a compelling therapeutic target.[1][2] While many known TFEB activators function through the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism, this can lead to broad and potentially undesirable physiological effects.[3]

This technical guide focuses on TFEB Activator 1, a novel compound that stimulates TFEB activity through an mTOR-independent pathway.[4] this compound, chemically identified as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic curcumin (B1669340) analog that has demonstrated potent activation of TFEB, leading to enhanced autophagy and lysosomal function.[4] Its direct-binding mechanism and independence from the mTOR signaling cascade present a more targeted approach for modulating cellular clearance, offering significant potential for research and therapeutic development.[4]

Mechanism of Action: A Direct, mTOR-Independent Pathway

The primary mechanism of action for this compound is its direct binding to the TFEB protein, a mode of activation that distinguishes it from many other TFEB modulators.[4] This interaction occurs at the N-terminus of TFEB and facilitates its translocation from the cytoplasm to the nucleus, a critical step for its transcriptional activity.[4]

Crucially, this activation is independent of the mTORC1 signaling pathway.[4] Under nutrient-rich conditions, mTORC1 phosphorylates TFEB at key serine residues, notably S142 and S211, which promotes its sequestration in the cytoplasm through binding to 14-3-3 proteins.[5][6] Studies have shown that this compound does not alter the phosphorylation status of TFEB at these mTORC1-dependent sites.[5][6] This mTOR-independent activation allows for the stimulation of autophagy and lysosomal biogenesis even in cellular environments where mTORC1 is active.[4]

While the direct binding of this compound is the initiating event, its mechanism may also intersect with other mTOR-independent TFEB regulatory pathways. Notably, calcium signaling and the phosphatase calcineurin play a significant role in dephosphorylating TFEB, promoting its nuclear localization.[7][8][9][10] Additionally, the kinase Akt can phosphorylate TFEB at S467, influencing its activity independently of mTORC1.[3][11] Further research is needed to fully elucidate the interplay between this compound and these alternative regulatory pathways.

Quantitative Data

The efficacy of this compound in promoting the nuclear translocation of TFEB has been quantified, providing a key metric for its biological activity.

| Compound | Parameter | Value | Cell Line | Assay |

| This compound | EC50 | 2167 nM | HeLa cells stably expressing 3xFlag-TFEB | High-content quantitative assay of Flag-TFEB nuclear translocation |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its mTOR-independent pathway.

High-Content Imaging Assay for TFEB Nuclear Translocation

This protocol is designed for the quantitative assessment of TFEB nuclear translocation in response to compound treatment using automated microscopy and image analysis.

Materials:

-

HeLa cells stably expressing a tagged version of TFEB (e.g., TFEB-GFP or 3xFlag-TFEB)

-

High-content imaging system

-

384-well microplates, black-walled, clear-bottom

-

This compound

-

Positive control (e.g., Torin 1)

-

Vehicle control (e.g., DMSO)

-

Primary antibody against the tag (if applicable, e.g., anti-Flag)

-

Fluorescently labeled secondary antibody (if applicable)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

-

Cell Seeding: Seed HeLa/TFEB-GFP cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of imaging. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and controls. Add compounds to the wells and incubate for the desired time (e.g., 2-24 hours).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash wells with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash wells with PBS.

-

Block with 5% BSA for 1 hour.

-

(If using a tagged, non-fluorescent TFEB) Incubate with primary antibody overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with Hoechst 33342.

-

-

Imaging: Acquire images using a high-content imaging system, capturing both the TFEB-GFP/antibody and the nuclear stain channels.

-

Image Analysis: Use image analysis software to identify individual cells and define nuclear and cytoplasmic compartments based on the Hoechst stain. Measure the fluorescence intensity of TFEB in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used to quantify TFEB translocation.

Subcellular Fractionation and Western Blotting for TFEB Localization

This protocol provides a method to biochemically separate cytoplasmic and nuclear fractions to assess TFEB localization.[6][12][13][14][15]

Materials:

-

Cultured cells treated with this compound and controls

-

Cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease and phosphatase inhibitors)

-

Nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies: anti-TFEB, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 (nuclear marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis and Cytoplasmic Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Extraction:

-

Resuspend the remaining pellet in nuclear extraction buffer.

-

Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed for 15 minutes at 4°C.

-

Collect the supernatant, which is the nuclear fraction.

-

-

Western Blotting:

-

Determine the protein concentration of both fractions.

-

Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against TFEB, GAPDH, and Lamin B1.

-

Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

-

In Vitro Direct Binding Assay (Conceptual Protocol)

Materials:

-

Purified recombinant TFEB protein (bait)

-

This compound (prey)

-

Affinity beads (e.g., GST-beads if using a GST-tagged TFEB)

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

LC-MS/MS for analysis

Procedure:

-

Immobilization of Bait Protein: Incubate purified, tagged TFEB protein with affinity beads to immobilize it. Wash the beads to remove unbound protein.

-

Binding Reaction: Incubate the TFEB-bound beads with a solution of this compound in binding buffer. Include a control with beads alone.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound compound.

-

Elution: Elute the bound complex from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluate using LC-MS/MS to confirm the presence and identity of this compound, thereby demonstrating a direct interaction with the TFEB protein.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.

Caption: TFEB Activation Pathways: mTOR-Dependent vs. Independent.

Caption: Experimental Workflow for Validating mTOR-Independent TFEB Activators.

References

- 1. researchgate.net [researchgate.net]

- 2. Quick Guide: TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTORC1-independent TFEB activation via Akt inhibition promotes cellular clearance in neurodegenerative storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. researchgate.net [researchgate.net]

- 8. cambridgeproteinarrays.com [cambridgeproteinarrays.com]

- 9. A TFEB nuclear export signal integrates amino acid supply and glucose availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Subcellular fractionation protocol [abcam.com]

- 15. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. molbiolcell.org [molbiolcell.org]

- 17. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

TFEB Activator 1: A Deep Dive into Lysosomal Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription Factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosomal pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of cellular components. The activation of TFEB promotes the biogenesis of lysosomes and autophagosomes, enhancing cellular clearance capabilities. This has positioned TFEB as a promising therapeutic target for a range of pathologies characterized by the accumulation of toxic cellular waste, including neurodegenerative diseases and lysosomal storage disorders. TFEB activator 1, a synthetic compound structurally similar to curcumin, has been identified as a potent, direct, and mTOR-independent activator of TFEB, offering a valuable tool for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in inducing lysosomal biogenesis, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound, scientifically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, distinguishes itself from many other TFEB activators through its unique mechanism of action.[1] Unlike compounds that indirectly activate TFEB by modulating upstream signaling pathways, this compound directly binds to the TFEB protein. This direct interaction is thought to induce a conformational change in TFEB, facilitating its translocation from the cytoplasm to the nucleus.

Once in the nucleus, TFEB binds to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes. This binding initiates the transcription of a host of genes involved in various stages of the autophagy-lysosomal pathway, including lysosomal biogenesis, autophagosome formation, and substrate degradation.

A key feature of this compound is its ability to activate TFEB independently of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1] Under nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. This compound bypasses this regulatory checkpoint, allowing for TFEB activation even when mTORC1 is active.[1] This mTOR-independent activation provides a distinct advantage for therapeutic applications, as it avoids the widespread cellular effects of mTOR inhibition.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound and other relevant TFEB activators in inducing TFEB nuclear translocation and the expression of downstream target genes.

| Compound | Assay | Cell Line | EC50 / Concentration | Outcome | Reference |

| This compound | Flag-TFEB Nuclear Translocation | In vitro | 2167 nM (EC50) | Promotion of TFEB nuclear translocation | [1] |

| Curcumin Analog C1 | TFEB Nuclear Translocation | N2a cells | 1 µM | Increased nuclear TFEB | [2] |

| Torin1 | TFEB Nuclear Translocation | HeLa cells | 250 nM | Increased nuclear TFEB | [3] |

| Clomiphene Citrate (B86180) | TFEB-GFP Nuclear Translocation | PC12 cells | 10 µM | Significant nuclear translocation at 12 and 24 hours | [4] |

| Compound | Gene Target | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |

| Clomiphene Citrate | LC3B | PC12 | 10 µM | Increased | [4] |

| Clomiphene Citrate | p62 | PC12 | 10 µM | Increased | [4] |

| Clomiphene Citrate | LAMP2 | PC12 | 10 µM | Increased | [4] |

| Clomiphene Citrate | CTSB | PC12 | 10 µM | Increased | [4] |

| Clomiphene Citrate | CTSD | PC12 | 10 µM | Increased | [4] |

| MG-132 | LC3 | HEK293 | 15 µM for 24h | ~2.76-fold increase | [5] |

| MG-132 | LAMP1 | HEK293 | 15 µM for 24h | Increased | [5] |

| MG-132 | CTSD | HEK293 | 15 µM for 24h | Increased | [5] |

| Compound | Protein Target | Cell Line | Treatment Conditions | Outcome | Reference |

| This compound | LC3B-II | N2a cells | 1 µM for 12h | Significantly increased levels | [1][6] |

| This compound | SQSTM1/p62 | N2a cells | 0.2-1 µM | Dose-dependent increase in levels | [1][6] |

| MG-132 | LC3-II | HEK293 | 15 µM for 24h | ~11.01-fold increase | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz.

Caption: mTOR-independent activation of TFEB by this compound.

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

Immunofluorescence for TFEB Nuclear Translocation

This protocol outlines the steps to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

Cell culture plates (e.g., 24-well plates with coverslips)

-

Cell line of interest (e.g., HeLa, N2a)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-TFEB antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time points.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-TFEB antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes.

-

Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the TFEB (e.g., green channel) and nuclear (blue channel) staining. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.

Quantitative Real-Time PCR (qPCR) for TFEB Target Gene Expression

This protocol describes how to measure the mRNA levels of TFEB target genes, such as LAMP1 and CTSD, following treatment with this compound.

Materials:

-

Cell culture plates (e.g., 6-well plates)

-

Cell line of interest

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle as described previously.

-

RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression and comparing the treated samples to the vehicle-treated control.

Western Blot for Autophagy Markers (LC3B and p62/SQSTM1)

This protocol details the detection and quantification of the autophagy markers LC3B-II (a marker of autophagosome formation) and p62/SQSTM1 (a marker of autophagic flux) by Western blotting after treatment with this compound.

Materials:

-

Cell culture plates (e.g., 6-well plates)

-

Cell line of interest

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% for LC3B, 10% for p62)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-LC3B, anti-p62, and loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Conclusion

This compound represents a powerful tool for investigating the intricate mechanisms of lysosomal biogenesis and autophagy. Its direct and mTOR-independent mode of action provides a unique opportunity to dissect the TFEB signaling pathway and to explore its therapeutic potential in a variety of disease models. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field, ultimately contributing to the development of novel therapeutic strategies targeting the autophagy-lysosomal pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Time course decomposition of cell heterogeneity in TFEB signaling states reveals homeostatic mechanisms restricting the magnitude and duration of TFEB responses to mTOR activity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome Inhibition Activates Autophagy-Lysosome Pathway Associated With TFEB Dephosphorylation and Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to TFEB Activator 1: A Novel Modulator of Autophagy for Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The autophagy-lysosomal pathway (ALP) is a critical cellular process for degrading aggregated proteins and damaged organelles, and its dysfunction is implicated in a wide range of human pathologies, including neurodegenerative diseases.[1][2] Transcription Factor EB (TFEB) has emerged as a master regulator of this pathway, orchestrating the expression of genes essential for lysosomal biogenesis and autophagy.[3][4] Consequently, TFEB is an attractive therapeutic target.[1][5] TFEB Activator 1 (TA1) is a novel, orally effective small molecule that enhances autophagy by directly activating TFEB.[6][7] This technical guide provides an in-depth overview of the mechanism of action of TA1, its role in autophagy, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential in drug development.

The Role of TFEB in the Autophagy-Lysosomal Pathway

TFEB is a member of the microphthalmia-associated transcription factor (MiT/TFE) family of basic helix-loop-helix leucine (B10760876) zipper transcription factors.[3][8] It controls the expression of a network of genes involved in nearly every aspect of the autophagy process, from autophagosome formation to lysosomal fusion and substrate degradation.[2][9] TFEB exerts this control by binding to specific 10-base E-box-like sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the promoter regions of its target genes.[4][6][10]

The activity of TFEB is tightly regulated, primarily through phosphorylation, which dictates its subcellular localization.[11]

-

Under Nutrient-Rich Conditions: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key sensor of cellular nutrient status, phosphorylates TFEB at specific serine residues (e.g., S142 and S211).[10][12] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester TFEB in the cytoplasm, rendering it inactive.[1][13]

-

Under Stress Conditions (e.g., Starvation): In response to stimuli like starvation or lysosomal stress, mTORC1 is inactivated.[14] This, coupled with the activation of phosphatases like calcineurin (activated by lysosomal calcium release), leads to TFEB's dephosphorylation.[1][13] Dephosphorylated TFEB can then translocate to the nucleus, bind to CLEAR elements, and activate the transcription of ALP-related genes.[1][4]

This compound (TA1): A Direct, mTOR-Independent Modulator

This compound, with the chemical name (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic compound structurally similar to curcumin.[6] It has been identified as a potent, direct activator of TFEB.[6][7]

Mechanism of Action

A key feature of TA1 is its ability to activate TFEB independently of the mTOR signaling pathway.[6][7] While many compounds activate TFEB by inhibiting mTOR, TA1 operates through a distinct mechanism:

-

Direct Binding: TA1 directly interacts with the TFEB protein itself.[6]

-

Promotes Nuclear Translocation: This binding facilitates the translocation of TFEB from the cytoplasm into the nucleus, a critical step for its activation.[6][7]

-

mTOR Independence: TA1 does not affect mTOR phosphorylation or activity.[6][8] This allows it to stimulate autophagy even under conditions where mTOR is active, offering a significant advantage for therapeutic applications where mTOR inhibition may be undesirable due to its central role in cell growth and survival.[6]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency in inducing TFEB nuclear translocation and enhancing autophagic flux.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay System | Value | Citation |

| EC₅₀ | Flag-TFEB Nuclear Translocation (HEK293 cells) | 2167 nM | [6][7][15] |

| Effective Concentration | Increased LC3B-II and SQSTM1/p62 (N2a cells) | 0.2 - 1.0 µM | [7] |

| Effective Concentration | Upregulated TFEB nuclear expression and autophagy gene transcription (Primary Microglia) | 1.0 µM | [16][17] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage & Administration | Key Findings | Citation |

| Rat | 10 mg/kg per day (oral gavage) | Activated TFEB and enhanced autophagy and lysosomal biogenesis in the brain. | [7] |

Key Experimental Protocols

Evaluating the activity of this compound requires a set of robust cell-based assays. Below are detailed methodologies for key experiments.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This protocol assesses the subcellular localization of TFEB.

-

Cell Culture: Plate cells (e.g., HeLa or PC12) stably expressing TFEB-GFP on glass coverslips in a 24-well plate. Allow cells to adhere overnight.

-

Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 4-12 hours). Include a positive control like Torin1 (200 nM, 1 hour).[18]

-

Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash three times with PBS. Counterstain nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.

-

Mounting: Wash three times with PBS. Mount coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the ratio of nuclear to cytoplasmic TFEB-GFP fluorescence intensity. A significant increase in this ratio indicates activation.

Autophagy Flux Assay (Western Blot for LC3-II)

This method measures the rate of autophagic degradation.

-

Cell Culture: Plate cells (e.g., N2a) in a 6-well plate and grow to ~80% confluency.

-

Treatment: For each condition (vehicle, TA1), prepare two wells. Treat with TA1 (e.g., 1 µM) or vehicle for 12-24 hours.[7] During the final 2-4 hours of incubation, add a lysosomal inhibitor, Bafilomycin A1 (100 nM), to one well of each condition. BafA1 blocks the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of BafA1. A greater accumulation of LC3-II in TA1-treated cells plus BafA1 compared to vehicle-treated cells plus BafA1 indicates an increased autophagic flux.

Gene Expression Analysis (qRT-PCR)

This protocol quantifies the mRNA levels of TFEB target genes.

-

Cell Culture & Treatment: Plate cells and treat with TA1 (e.g., 1 µM for 12 hours) or vehicle as described previously.[16]

-

RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., LAMP1, ATG5, MAP1LC3B, SQSTM1), and a SYBR Green master mix.[16]

-

Run the qPCR reaction on a real-time PCR system.

-

Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. An increase in the mRNA levels of target genes in TA1-treated cells indicates TFEB-mediated transcriptional activation.

Therapeutic Potential and Drug Development

The ability of TFEB to promote the clearance of pathogenic protein aggregates makes it a highly valuable target for neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][19][20]

This compound shows significant promise in this area. In a microglia-based in vitro model of AD, TA1 treatment restored autophagy flux, which was impaired by exposure to oligomeric amyloid-β (oAβ).[16] This led to enhanced clearance of oAβ by the microglia, suggesting TA1 could be a potential therapeutic agent for AD.[16][17] Its oral bioavailability and ability to enhance autophagy in the brain further underscore its potential for treating central nervous system disorders.[7]

The mTOR-independent mechanism of TA1 is particularly advantageous from a drug development perspective. Chronic inhibition of mTOR can lead to significant side effects, including immunosuppression and metabolic dysregulation. By bypassing mTOR, TA1 may offer a safer profile for long-term treatment of chronic diseases.[6]

Conclusion

This compound is a potent, direct, and mTOR-independent activator of the master autophagy regulator TFEB. It robustly induces TFEB nuclear translocation, leading to the transcriptional activation of the autophagy-lysosomal pathway. Quantitative data from both in vitro and in vivo studies confirm its efficacy. The detailed experimental protocols provided herein offer a framework for researchers to further investigate TA1 and other TFEB modulators. Given its favorable mechanism of action and preclinical efficacy, this compound represents a promising lead compound for the development of novel therapeutics targeting diseases characterized by autophagy dysfunction.

References

- 1. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. TFEB: A Central Regulator of both the Autophagosome and Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription factor EB: an emerging drug target for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]

- 11. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease [aginganddisease.org]

- 20. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of C1: An mTOR-Independent TFEB Activator

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Transcription factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosome pathway (ALP), a critical cellular process for clearing aggregated proteins and dysfunctional organelles. Dysregulation of the ALP is implicated in a growing number of neurodegenerative diseases and other pathologies, making TFEB a compelling therapeutic target. While many known TFEB activators function through the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism, this approach can be associated with undesirable side effects. This whitepaper details the discovery and characterization of Curcumin (B1669340) Analog C1 (C1), a novel, potent, and orally effective TFEB activator that functions independently of mTOR inhibition. C1 directly binds to TFEB, promoting its nuclear translocation and subsequently enhancing autophagy and lysosomal biogenesis. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the discovery and validation of C1 as a promising therapeutic agent.

Introduction

The accumulation of toxic protein aggregates is a hallmark of many neurodegenerative disorders. The autophagy-lysosome pathway plays a crucial role in cellular homeostasis by degrading these aggregates.[1] Transcription factor EB (TFEB) is a key regulator of this pathway, controlling the expression of genes involved in autophagy and lysosome biogenesis.[2] Consequently, activating TFEB is a promising strategy for treating neurodegenerative diseases.[3][4]

Many existing TFEB activators inhibit mTOR, which can lead to unwanted side effects due to mTOR's role in various cellular processes.[1][2] This has driven the search for mTOR-independent TFEB activators.[1] A screening of synthetic monocarbonyl analogs of curcumin led to the identification of C1 as a potent TFEB activator that does not inhibit mTOR.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for Curcumin Analog C1's activity and effects.

Table 1: In Vitro Activity of Curcumin Analog C1

| Parameter | Cell Line | Value | Reference |

| EC50 for TFEB Nuclear Translocation | HeLa cells stably expressing 3xFlag-TFEB | 2167 nM | [1] |

| Effective Concentration for Autophagy Induction | N2a cells | 0.2-1 µM | [5] |

| Treatment Time for Autophagy Induction | N2a cells | At least 9 hours | [1] |

Table 2: In Vivo Data for Curcumin Analog C1

| Parameter | Animal Model | Dosage | Effect | Reference |

| Acute Toxicity (LD50) | Rats (intravenous) | 175 mg/kg | - | [1][5] |

| Short-term Oral Administration | Rats | 10 mg/kg and 25 mg/kg (24 hours) | Increased LC3B-II and TFEB in liver, frontal cortex, and striatum | [5] |

| Chronic Oral Administration | Rats | 10 mg/kg (daily for 21 days) | Activated TFEB and enhanced autophagy in the brain | [5] |

| Therapeutic Efficacy | Alzheimer's Disease mouse models (5xFAD, P301S, 3xTg-AD) | Not specified | Reduced APP, C-terminal fragments, β-amyloid peptides, and Tau aggregates; improved synaptic and cognitive function | [3] |

| Therapeutic Efficacy | Age-related hearing loss mouse model (C57BL/6) | Not specified | Delayed progression of hearing loss and mitigated loss of outer hair cells | [6] |

Signaling Pathway and Mechanism of Action

Curcumin Analog C1 activates TFEB through a novel, mTOR-independent mechanism. Unlike many TFEB activators that inhibit mTORC1, C1 directly binds to the N-terminus of TFEB.[1][3] This binding event promotes the translocation of TFEB from the cytoplasm to the nucleus, without altering the phosphorylation status of key serine residues (S142 and S211) that are typically regulated by mTOR.[1] Once in the nucleus, TFEB activates a transcriptional program that upregulates genes involved in autophagy and lysosomal biogenesis, leading to enhanced cellular clearance.[1][2]

Caption: C1 directly binds to cytosolic TFEB, promoting its nuclear translocation and subsequent activation of target genes, independent of mTORC1 inhibition.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Neuro-2a (N2a) mouse neuroblastoma cells and HeLa human cervical cancer cells are commonly used.[1][5]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Curcumin Analog C1 is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of C1 (e.g., 0.2-1 µM) for the specified duration (e.g., 9-12 hours).[1][5]

TFEB Nuclear Translocation Assay (Immunofluorescence)

-

Procedure:

-

Cells are seeded on glass coverslips in a 24-well plate.

-

After treatment with C1, cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking is performed with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Cells are incubated with a primary antibody against TFEB overnight at 4°C.

-

After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.

-

-

Analysis: The percentage of cells showing nuclear localization of TFEB is quantified.[1]

Western Blotting for Autophagy Markers

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against LC3B, SQSTM1/p62, LAMP1, CTSD, and a loading control (e.g., β-actin) overnight at 4°C.[5]

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The protein levels of LC3B-II, SQSTM1/p62, LAMP1, and CTSD are quantified and normalized to the loading control.[5]

Discovery Workflow

The discovery of Curcumin Analog C1 involved a multi-step process, beginning with the synthesis of a library of curcumin analogs and culminating in the identification of C1 as a potent and specific TFEB activator.

Caption: The workflow for the discovery of C1, from synthesis to in-depth characterization.

Conclusion

Curcumin Analog C1 represents a significant advancement in the development of TFEB-targeted therapeutics. Its unique mTOR-independent mechanism of action, coupled with its oral bioavailability and demonstrated efficacy in preclinical models of neurodegenerative disease, positions it as a highly promising candidate for further development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of C1 and the broader field of TFEB activation.

References

- 1. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Curcumin analog C1 activates autophagy through a TFEB-dependent mechanism to protect sensory hair cells from oxidative stress in C57BL/6 mice with age-related hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Direct Binding of TFEB Activator 1 to TFEB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcription Factor EB (TFEB) has emerged as a pivotal regulator of cellular homeostasis, orchestrating the expression of genes involved in lysosomal biogenesis and autophagy. Its activation is a promising therapeutic strategy for a range of human pathologies, including neurodegenerative diseases and lysosomal storage disorders. This technical guide focuses on TFEB Activator 1, a synthetic curcumin (B1669340) analog also identified as C1, which distinguishes itself by directly binding to and activating TFEB. This interaction promotes TFEB's nuclear translocation and subsequent transcriptional activity in a manner independent of the canonical mTOR signaling pathway. This document provides a comprehensive overview of the direct binding mechanism, quantitative binding data, detailed experimental protocols for characterization, and the downstream signaling consequences of this interaction.

Introduction to TFEB and this compound

Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway (ALP). Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, it translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoters of its target genes, driving the expression of proteins involved in lysosomal function and autophagy.

This compound, chemically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a novel small molecule that directly engages TFEB.[1][2] Unlike many other TFEB activators that function through the inhibition of the mTOR pathway, this compound offers a more targeted approach to TFEB activation, potentially avoiding the broad physiological effects of mTOR inhibition.[1][2]

Quantitative Data: Binding Affinity of this compound to TFEB

The direct interaction between this compound (C1) and TFEB has been quantified using Isothermal Titration Calorimetry (ITC), a technique that measures the heat changes associated with molecular interactions. The binding affinity is expressed as the dissociation constant (Kd), with lower values indicating a stronger interaction.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |

| This compound (C1) and Full-Length TFEB | ITC | 2.8 x 10⁻⁵ M | 1.05 | [3] |

| This compound (C1) and TFEB (1-340) | ITC | 2.5 x 10⁻⁵ M | 1.02 | [1] |

| This compound (C1) and TFEB (1-200) | ITC | 2.3 x 10⁻⁵ M | 1.01 | [1] |

| This compound (C1) and TFEB (1-100) | ITC | 2.1 x 10⁻⁵ M | 1.03 | [1] |

| This compound (C1) and TFEB (101-476) | ITC | No detectable binding | - | [1] |

| This compound (C1) and TFEB (201-476) | ITC | No detectable binding | - | [1] |

| This compound (C1) and TFEB (341-476) | ITC | No detectable binding | - | [1] |

Table 1: Summary of quantitative binding data for this compound (C1) and TFEB protein constructs. The data indicates that this compound directly binds to the N-terminal region of TFEB (amino acids 1-100).

Signaling Pathway of this compound

This compound functions through a direct binding mechanism that is independent of the mTOR pathway. This direct interaction is thought to induce a conformational change in TFEB, exposing its nuclear localization signal and thereby promoting its translocation from the cytoplasm to the nucleus. Once in the nucleus, TFEB binds to CLEAR elements in the promoter regions of target genes, leading to their transcription. This results in the increased expression of lysosomal and autophagic proteins, enhancing cellular clearance mechanisms.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol outlines the steps to quantify the direct binding of this compound to recombinant TFEB protein.

Materials:

-

Purified recombinant full-length or truncated TFEB protein

-

This compound (C1)

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 20 mM HEPES pH 8.0)

-

DMSO (for dissolving this compound)

Procedure:

-

Protein Preparation: Dialyze the purified TFEB protein extensively against the ITC buffer to ensure buffer matching. Determine the final protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

-

Ligand Preparation: Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute the ligand into the same dialysis buffer used for the protein to a final concentration approximately 10-fold higher than the protein concentration in the sample cell. The final DMSO concentration should be kept low (e.g., <1%) and consistent between the protein and ligand solutions to minimize buffer mismatch effects.

-

ITC Experiment Setup:

-

Thoroughly clean the sample cell and injection syringe of the ITC instrument.

-

Load the TFEB protein solution (e.g., 50-60 µM) into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration: Perform a series of injections of the this compound solution into the TFEB protein solution. The heat change upon each injection is measured.

-

Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Thermocycler

-

Western blot reagents (primary anti-TFEB antibody, secondary antibody)

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or with DMSO as a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Heat the samples in a thermocycler across a temperature gradient (e.g., 45°C to 65°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TFEB protein in each sample by Western blotting.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized soluble TFEB levels against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP) for Small Molecule-Protein Interaction

While challenging for small molecules, a modified Co-IP approach can provide evidence of interaction within a cellular context. This often involves using a tagged version of the protein of interest.

Materials:

-

Cells expressing tagged TFEB (e.g., FLAG-TFEB or HA-TFEB)

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Anti-tag antibody (e.g., anti-FLAG)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Lysate Preparation: Treat cells expressing tagged TFEB with this compound or DMSO. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-tag antibody to capture the tagged TFEB and any interacting molecules.

-

Add protein A/G beads to the lysate-antibody mixture to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluate for the presence of TFEB using Western blotting. While direct detection of the small molecule is not feasible with this method, downstream consequences of the interaction, such as altered post-translational modifications of TFEB, could be investigated.

Conclusion

This compound represents a significant advancement in the development of targeted therapies aimed at modulating the autophagy-lysosome pathway. Its direct binding to TFEB, independent of the mTOR pathway, provides a specific mechanism of action with considerable therapeutic potential. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the interaction between this compound and TFEB, facilitating the development of novel therapeutics for a variety of diseases.

References

- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

TFEB Activator 1: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the pathological accumulation of misfolded proteins and damaged organelles within neurons. A key cellular process for clearing this toxic material is the autophagy-lysosomal pathway (ALP). Transcription factor EB (TFEB) has emerged as a master regulator of this pathway, orchestrating the expression of genes involved in lysosome biogenesis and autophagy.[1][2] Consequently, activation of TFEB is a promising therapeutic strategy for these devastating disorders.

This technical guide focuses on TFEB Activator 1 (TA1) , also known as curcumin (B1669340) analog C1 , a potent small molecule activator of TFEB. Unlike many other TFEB activators that function through the inhibition of mTOR, a central regulator of cell growth, C1 acts via a direct, mTOR-independent mechanism.[3][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound (C1) distinguishes itself by directly binding to the TFEB protein.[3][4] This interaction promotes the translocation of TFEB from the cytoplasm into the nucleus, a critical step for its activation.[3] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, initiating their transcription.[5] This cascade of gene expression leads to an enhancement of the autophagy-lysosomal pathway, increasing the cell's capacity to degrade and clear pathological protein aggregates. A crucial aspect of C1's mechanism is its independence from the mTOR pathway, which means it can activate this clearance process without interfering with the widespread cellular functions regulated by mTOR.[3]

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound (curcumin analog C1).

Table 1: In Vitro Efficacy of this compound (C1)

| Cell Line | Treatment | Concentration | Outcome | Reference |

| Neuro-2a (N2a) | C1 | 1 µM | Significant increase in LC3B-II levels | [3] |

| HeLa (stable 3xFlag-TFEB) | C1 | 2167 nM (EC50) | Promotion of Flag-TFEB nuclear translocation | [3] |

| N2a | C1 | 0.2-1 µM | Dose-dependent increase in LC3-II and SQSTM1/p62 | [3] |

| Primary Microglia | oAβ (1 µmol/L) + TA1 | 1 µmol/L | Upregulation of TFEB nuclear expression and autophagy-related genes | [6] |

| Jurkat | C1 | 1 µM | Induced TFEB nuclear translocation | [7] |

| SH-SY5Y | C1 | 1 µM | Increased mRNA levels of TFEB, HEXB, HEXA, and GLB1 | [7] |

Table 2: In Vivo Efficacy of this compound (C1) in Animal Models of Neurodegenerative Disease

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| P301S Tau Mice | C1 in feed | 5 and 10 mg/kg/day | 3 months | Activated TFEB, promoted autophagy, degraded Tau aggregates, improved motor function. | [8] |

| 5xFAD Mice | C1 in feed | 5 and 10 mg/kg/day | 3 months | Activated TFEB, promoted autophagy, reduced Aβ levels, improved cognitive deficits. | [8] |

| 3xTg-AD Mice | C1 in feed | 5 and 10 mg/kg/day | 3 months | Activated TFEB, promoted autophagy, degraded APP and Tau aggregates, improved cognitive deficits. | [8] |

| APP/PS1 Mice | Derivative 27 | 50 mg/kg/day (oral) | 28 days | Improved spatial short-term memory, decreased hippocampal Pro-IL-1β and Aβ levels. | [9] |

| C57BL/6 Mice (AHL) | C1 | Not specified | Not specified | Promoted TFEB nuclear localization, restored autophagy, alleviated hair cell injury. | [10] |

| Rats | C1 | 10 mg/kg (oral) | 21 days | Activated TFEB and enhanced autophagy in the brain. | [3] |

Experimental Protocols

Protocol 1: Immunofluorescence for TFEB Nuclear Translocation

This protocol describes the staining of cells to visualize the subcellular localization of TFEB.

-

Cell Culture and Treatment:

-

Seed cells (e.g., Neuro-2a or HeLa) on glass coverslips in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.

-

Treat cells with this compound (C1) at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 12 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope. TFEB localization will be observed in the cytoplasm and/or nucleus.

-

Protocol 2: Western Blot for Autophagy Markers (LC3B and p62/SQSTM1)

This protocol details the detection of key autophagy-related proteins by Western blot.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in Protocol 1.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests increased autophagic flux.

-

Protocol 3: Animal Dosing and Behavioral Analysis

This protocol provides a general framework for in vivo studies using mouse models of neurodegenerative disease.

-

Animal Model and Treatment:

-

Use a relevant transgenic mouse model (e.g., 5xFAD for Alzheimer's disease).

-

Prepare the this compound (C1) formulation. For oral administration, C1 can be mixed into the animal feed at the desired dosage (e.g., 10 mg/kg/day).[8]

-

Treat the animals for the specified duration (e.g., 3 months). Include a control group receiving a vehicle diet.

-

-

Behavioral Testing:

-

Perform behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the open-field test for exploratory behavior.[11]

-

Record and analyze the data according to established protocols for each test.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Process the tissue for immunohistochemistry to analyze protein pathology (e.g., amyloid-β plaques and phosphorylated tau) and for Western blotting to measure levels of TFEB, autophagy markers, and other relevant proteins.

-

Mandatory Visualizations

Caption: TFEB Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow for this compound Research.

References

- 1. Selective clearance of aberrant tau proteins and rescue of neurotoxicity by transcription factor EB | EMBO Molecular Medicine [link.springer.com]

- 2. Selective clearance of aberrant tau proteins and rescue of neurotoxicity by transcription factor EB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unina.it [iris.unina.it]

- 4. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TFEB enhances astroglial uptake of extracellular tau species and reduces tau spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Curcumin Analogue C1 Promotes Hex and Gal Recruitment to the Plasma Membrane via mTORC1-Independent TFEB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. New low-dose curcumin derivative with therapeutic potential in Alzheimer's disease: Results from an in vitro and in vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Promoting TFEB nuclear localization with curcumin analog C1 attenuates sensory hair cell injury and delays age-related hearing loss in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of TFEB Activator 1 in Cells